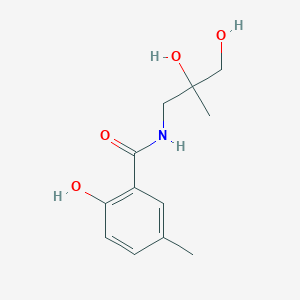
N-(2,3-dihydroxy-2-methylpropyl)-2-hydroxy-5-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydroxy-2-methylpropyl)-2-hydroxy-5-methylbenzamide, also known as 3,4-dihydroxy-N-(2,3,4-trihydroxy-2-methylbutyl)benzamide or THMB, is a natural compound that has been found in various plants, including the bark of the African tree Khaya senegalensis, the leaves of the South American plant Bauhinia rufa, and the roots of the Asian plant Smilax glabra. This compound has attracted attention due to its potential therapeutic properties and its ability to modulate various biological processes.
Wirkmechanismus
The exact mechanism of action of THMB is not fully understood, but it is believed to modulate various signaling pathways, including the NF-κB and MAPK pathways, that are involved in inflammation and cancer progression. THMB may also activate AMPK, a key regulator of energy metabolism, and improve mitochondrial function, leading to its anti-diabetic effects.
Biochemical and physiological effects:
THMB has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects. THMB can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. THMB can also inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells, leading to its anti-inflammatory effects. THMB can inhibit the proliferation and migration of cancer cells and induce apoptosis, leading to its anti-cancer effects. THMB can improve glucose tolerance and insulin sensitivity, leading to its anti-diabetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
THMB has several advantages for lab experiments, including its natural origin, low toxicity, and availability. THMB can be easily synthesized and purified, and its biological activities can be tested in vitro and in vivo. However, THMB has some limitations, including its low solubility in water and its potential instability in certain conditions. THMB may also have different effects in different cell types or animal models, and its pharmacokinetics and pharmacodynamics need to be further studied.
Zukünftige Richtungen
There are several future directions for the study of THMB. First, the molecular targets and signaling pathways of THMB need to be further elucidated to understand its mechanism of action. Second, the pharmacokinetics and pharmacodynamics of THMB need to be studied to determine its optimal dosage and administration route. Third, the potential therapeutic applications of THMB need to be further explored, including its effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Fourth, the synthesis and modification of THMB analogs may lead to more potent and selective compounds with improved pharmacological properties. Overall, the study of THMB may provide new insights into the development of natural compounds as therapeutic agents.
Synthesemethoden
THMB can be synthesized from N-(2,3-dihydroxy-2-methylpropyl)-2-hydroxy-5-methylbenzamideybenzoic acid and 2,3,4-trihydroxy-2-methylbutyric acid through a simple condensation reaction. The resulting compound can be purified through various chromatographic techniques, such as column chromatography or HPLC.
Wissenschaftliche Forschungsanwendungen
THMB has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In vitro and in vivo studies have shown that THMB can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the proliferation and migration of cancer cells. THMB has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Eigenschaften
IUPAC Name |
N-(2,3-dihydroxy-2-methylpropyl)-2-hydroxy-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-8-3-4-10(15)9(5-8)11(16)13-6-12(2,17)7-14/h3-5,14-15,17H,6-7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKJFCYZWATEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NCC(C)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

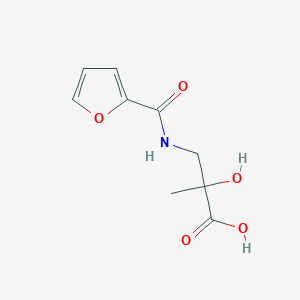
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)
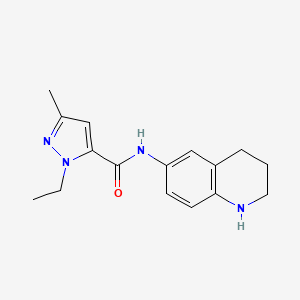
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
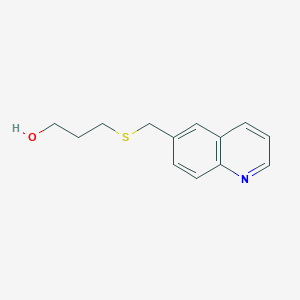
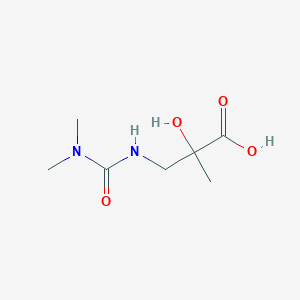
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
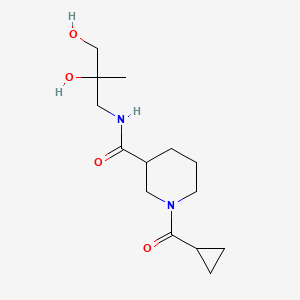
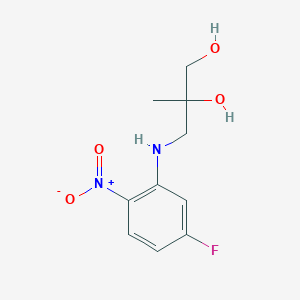
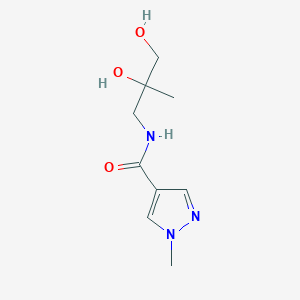
![[3-Methyl-2-[2-(1-methylpiperidin-2-yl)ethylsulfanyl]imidazol-4-yl]methanol](/img/structure/B7579151.png)